molecular formula C14H13BrN2O3 B5345447 N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

Katalognummer B5345447
Molekulargewicht: 337.17 g/mol
InChI-Schlüssel: NFBBVBKPDWVFQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, commonly known as BAY 41-2272, is a chemical compound that has been synthesized for scientific research purposes. This compound has been of great interest to researchers due to its potential applications in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

BAY 41-2272 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent activator of soluble guanylyl cyclase (sGC), an enzyme that is involved in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. BAY 41-2272 has been shown to have therapeutic potential in the treatment of pulmonary hypertension, erectile dysfunction, and heart failure.

Wirkmechanismus

BAY 41-2272 activates sGC by binding to its heme cofactor and increasing its sensitivity to endogenous nitric oxide (NO). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn leads to smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It has been found to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been shown to improve erectile function in animal models of erectile dysfunction. Additionally, BAY 41-2272 has been found to have anti-inflammatory and anti-oxidant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BAY 41-2272 in lab experiments is its potency as an sGC activator. This allows for a smaller amount of compound to be used in experiments, reducing costs and potential side effects. However, one limitation of using BAY 41-2272 is its short half-life, which requires frequent dosing in experiments.

Zukünftige Richtungen

There are several future directions for research on BAY 41-2272. One direction is to investigate its potential as a treatment for other diseases such as sickle cell disease and chronic obstructive pulmonary disease. Another direction is to develop more potent and selective sGC activators that have a longer half-life and fewer side effects. Additionally, the use of BAY 41-2272 in combination with other drugs for the treatment of various diseases should be explored.

Synthesemethoden

BAY 41-2272 can be synthesized by reacting 4-bromoaniline with 2-oxo-N-methyl-N-[(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide in the presence of a base. The reaction yields BAY 41-2272 as a white solid, which can be purified by recrystallization.

Eigenschaften

IUPAC Name

N-[1-(4-bromoanilino)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-9(16-14(19)12-3-2-8-20-12)13(18)17-11-6-4-10(15)5-7-11/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBBVBKPDWVFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.